2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol
Description
2-{(E)-[(4-Methoxyphenyl)imino]methyl}phenol (IUPAC name: (E)-4-(((4-Methoxyphenyl)imino)methyl)phenol) is a Schiff base synthesized via condensation of a hydroxyl-substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde) with 4-methoxyaniline in ethanol under acidic conditions . The compound features a phenol ring with an imine (–CH=N–) linkage to a 4-methoxyphenyl group, adopting an E-configuration around the C=N bond (Fig. 1). This structure enables diverse applications, including antimicrobial, anticancer, and catalytic activities, owing to its chelating ability and electronic properties .
Properties
IUPAC Name |
2-[(4-methoxyphenyl)iminomethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-13-8-6-12(7-9-13)15-10-11-4-2-3-5-14(11)16/h2-10,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPLWYCYULVJFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N=CC2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889-08-7 | |
| Record name | MLS002637812 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5462 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ALPHA-(4-METHOXYPHENYLIMINO)-O-CRESOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Aqueous-Phase Synthesis via Stirrer Method
The most widely reported method involves refluxing equimolar ratios of vanillin (4-hydroxy-3-methoxybenzaldehyde) and p-anisidine (4-methoxyaniline) in water.
Procedure :
- Reactants : Vanillin (1.52 g, 10 mmol), p-anisidine (1.23 g, 10 mmol).
- Solvent : Distilled water (20 mL).
- Conditions : Magnetic stirring at 80°C for 30 minutes.
- Workup : Cooling to room temperature, filtration, and washing with cold water.
- Yield : 95%.
Mechanism :
The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of vanillin, followed by dehydration to form the imine bond (C=N). Water acts as a green solvent, minimizing side reactions.
Alternative Solvent Systems
Ethanol-Mediated Acid-Catalyzed Synthesis
Ethanol under acidic conditions enhances reaction rates and purity.
Procedure :
- Reactants : Vanillin (10 mmol), p-anisidine (10 mmol).
- Solvent : Absolute ethanol (30 mL).
- Catalyst : Glacial acetic acid (1 mL).
- Conditions : Reflux at 78°C for 2 hours.
- Yield : 89%.
Advantages :
- Ethanol improves solubility of reactants.
- Acid catalysis stabilizes the imine intermediate, reducing hydrolysis.
Catalytic Approaches
Base-Catalyzed Condensation
Potassium hydroxide (KOH) accelerates dehydration in aqueous systems.
Procedure :
- Reactants : Vanillin (10 mmol), p-anisidine (10 mmol).
- Catalyst : KOH (1.0 g in 20 mL water).
- Conditions : Stirring at 60°C for 20 minutes.
- Yield : 88%.
Limitations :
Characterization and Validation
Spectroscopic Analysis
FTIR :
¹H NMR (CDCl₃) :
GC-MS :
Comparative Analysis of Synthesis Methods
| Method | Solvent | Catalyst | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Aqueous stirrer | Water | None | 30 | 95 | |
| Ethanol reflux | Ethanol | Acetic acid | 120 | 89 | |
| Base-catalyzed | Water | KOH | 20 | 88 |
Key Observations :
- Aqueous methods achieve higher yields due to minimal side-product formation.
- Acidic ethanol systems favor crystalline products but require longer reaction times.
Challenges and Optimization Strategies
Solubility Limitations
Vanillin exhibits limited solubility in water, necessitating elevated temperatures. Ethanol mitigates this but introduces flammability risks.
Purification Techniques
Recrystallization from ethanol-water mixtures (1:3 v/v) yields pure crystals with melting points of 128–130°C.
Chemical Reactions Analysis
2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction of the imine group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like methanol or ethanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry
-
Ligand in Coordination Chemistry
2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol acts as a ligand to form metal complexes. These complexes are studied for their potential catalytic and electronic properties, which can be beneficial in various chemical reactions. -
Reactivity Studies
The compound undergoes several chemical reactions:- Oxidation : Can be oxidized to form quinones.
- Reduction : Reduction of the imine group yields amines.
- Substitution Reactions : The phenolic hydroxyl group can react with electrophiles.
Biology
-
Antioxidant Activity
It exhibits significant antioxidant properties, making it a candidate for studying oxidative stress and cellular protection mechanisms. -
Antimicrobial and Anticancer Properties
Research indicates potential therapeutic uses in treating infections and cancer, necessitating further exploration into its bioactivity.
Medicine
- Drug Development
The structural features of this compound suggest it could be developed into a pharmaceutical agent due to its biological activities. Studies have focused on its binding affinity with biological targets, which is crucial for understanding its pharmacological potential.
Material Science
- Polymer Development
The combination of imine and phenolic functionalities opens avenues for creating new materials with specific properties. Imine-based polymers are being explored for applications in electronic devices due to their unique conductive properties.
Case Studies
-
Antioxidant Efficacy Study
A study investigated the antioxidant capacity of Schiff bases similar to this compound, demonstrating significant protective effects against oxidative damage in cellular models. -
Anticancer Activity Assessment
In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects on cancer cell lines, suggesting a pathway for further drug development. -
Coordination Chemistry Research
Research into metal complexes formed with this ligand has revealed enhanced catalytic activity in organic transformations, underscoring its utility in synthetic chemistry.
Mechanism of Action
The mechanism of action of 2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with cellular enzymes and proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The biological and physicochemical properties of Schiff bases are highly sensitive to substituent positions and electronic effects. Key analogs include:
Key Observations :
- Substituent position: The 2-hydroxy group in the target compound enables intramolecular hydrogen bonding (O–H⋯N), stabilizing the enol-imine tautomer and influencing reactivity .
Physical and Spectral Properties
Melting points and spectral data highlight structural differences:
Key Observations :
- Higher melting points in methoxy-substituted derivatives correlate with stronger intermolecular interactions (e.g., hydrogen bonding) .
- Electron-withdrawing groups (–Cl) shift the C=N IR stretch to higher wavenumbers due to reduced electron density .
Anticancer Activity
- Target compound : Exhibits moderate growth inhibition against tumor cells (IC₅₀ ~20–50 μM), likely via ROS generation .
- Analog IRA 2 (4-hydroxy derivative) : Higher potency (IC₅₀ ~10–30 μM), attributed to improved solubility and membrane permeability .
Antimicrobial Activity
- Chloro-substituted analogs: 4-(((4-Chlorophenyl)imino)methyl)phenol shows 2–3× greater efficacy against E. coli and S. aureus compared to methoxy derivatives, due to enhanced electrophilicity .
- Nitro-substituted analogs: 4-((4-Nitrophenyl)imino)methylphenol demonstrates superior activity (MIC ~5–10 μg/mL), but with higher cytotoxicity .
Key Observations :
Computational Insights
- HOMO-LUMO gap : The target compound exhibits a narrower gap (~3.5 eV) compared to chloro analogs (~4.2 eV), favoring charge transfer in ECL applications .
- Molecular Electrostatic Potential (MEP): Electron-rich regions near the methoxy group enhance interactions with electrophilic targets (e.g., DNA, enzymes) .
Biological Activity
2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol, also known as 2-methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol, is an organic compound characterized by its dual aromatic structure and the presence of methoxy and imino functional groups. Its molecular formula is CHNO, with a molecular weight of approximately 241.29 g/mol. This compound has garnered interest due to its potential biological activities, particularly in medicinal chemistry and material science.
Chemical Structure and Properties
The structure of this compound includes:
- Phenolic Hydroxyl Group : Contributes to its reactivity.
- Imine Linkage (C=N) : Impacts biological activity.
- Methoxy Groups : Enhance lipophilicity, potentially improving bioavailability.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | ~241.29 g/mol |
| Functional Groups | Hydroxyl (OH), Imine (C=N), Methoxy (OCH) |
Biological Activities
Research indicates that this compound exhibits various biological activities:
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Binding Affinity : Studies suggest it may interact with nuclear hormone receptors, influencing gene expression related to cell proliferation and differentiation.
- Enzyme Inhibition : The compound's structure allows it to potentially inhibit enzymes involved in cancer progression and inflammation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of similar Schiff base compounds:
- A study synthesized a related Schiff base from vanillin and p-anisidine, reporting a yield of 95% and characterizing its antioxidant activity .
- Another review highlighted the antimicrobial efficacy of Schiff base metal complexes derived from similar compounds, noting enhanced activity against bacterial strains compared to their organic counterparts .
Table 2: Comparative Antimicrobial Activity
| Compound Name | MIC (μg/mL) | Activity Type |
|---|---|---|
| 2-Methoxy-6-{(E)-[(4-methoxyphenyl)imino]methyl}phenol | TBD | Antimicrobial |
| Fluconazole | ~50 | Standard Drug |
| Schiff Base Complexes | <62.5 | Enhanced Antibacterial Activity |
Q & A
Basic Questions
Q. What are the primary methods for synthesizing 2-{(E)-[(4-methoxyphenyl)imino]methyl}phenol, and how are reaction conditions optimized?
- Answer : The compound is typically synthesized via Schiff base condensation between 4-methoxybenzaldehyde derivatives and 2-aminophenol. Key reagents include ethanol or methanol as solvents under reflux conditions. Optimization involves adjusting stoichiometry (e.g., 1:1 molar ratio of aldehyde to amine), temperature (60–80°C), and acid/base catalysis (e.g., glacial acetic acid for imine stabilization). Monitoring reaction progress via TLC and purification via recrystallization (using ethanol/water mixtures) are critical .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what data should be prioritized?
- Answer :
- FT-IR : Confirm imine (C=N stretch ~1600–1640 cm⁻¹) and phenolic O–H (~3200–3500 cm⁻¹) groups.
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methoxy protons (δ ~3.8 ppm), and imine proton (δ ~8.3 ppm).
- UV-Vis : Detect π→π* transitions in the aromatic and imine regions (λmax ~250–350 nm).
Cross-validation with single-crystal X-ray diffraction (e.g., bond lengths: C=N ~1.28 Å, C–O ~1.36 Å) resolves ambiguities .
Q. How are the compound’s solubility and stability profiles determined under laboratory conditions?
- Answer : Solubility is tested in polar (water, DMSO) and non-polar solvents (hexane) via gravimetric analysis. Stability studies involve:
- pH dependence : Incubate in buffers (pH 2–12) and monitor degradation via HPLC.
- Thermal stability : TGA/DSC analysis (decomposition temperature >200°C indicates robustness).
- Light sensitivity : Exposure to UV/visible light with periodic spectroscopic checks .
Advanced Research Questions
Q. How can structural modifications enhance biological activity, and what computational tools validate these hypotheses?
- Answer : Substituents (e.g., electron-withdrawing groups at the para position) modulate electron density and binding affinity. Computational methods:
- DFT calculations : Optimize geometry (B3LYP/6-31G* basis set) and predict HOMO-LUMO gaps.
- Molecular docking : Simulate interactions with target proteins (e.g., enzymes, receptors) using AutoDock Vina.
Experimental validation via SAR studies (e.g., MIC assays for antimicrobial activity) quantifies efficacy .
Q. How should researchers resolve contradictions in reported crystallographic or spectroscopic data?
- Answer : Discrepancies (e.g., bond angles varying by >2°) may arise from polymorphism or experimental resolution. Mitigation strategies:
- High-resolution crystallography : Collect data with synchrotron radiation (e.g., λ = 0.7–1.0 Å) for <0.01 Å positional uncertainty.
- Dynamic NMR : Probe tautomerism or conformational flexibility in solution.
- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., nitro-substituted derivatives) .
Q. What experimental designs are optimal for studying the compound’s thermodynamic properties (e.g., tautomeric equilibrium)?
- Answer : Use a combination of:
- Variable-temperature NMR : Monitor proton shifts (e.g., enol-imine vs. keto-amine tautomers) from 25°C to 80°C.
- Isothermal titration calorimetry (ITC) : Measure enthalpy changes during tautomerization.
- Theoretical modeling : Apply Eyring equation to calculate activation energy barriers .
Q. What methodologies assess the compound’s environmental fate and ecotoxicological impact?
- Answer :
- Biodegradation assays : Use OECD 301B (modified Sturm test) to measure CO₂ evolution over 28 days.
- Ecotoxicology : Conduct Daphnia magna acute toxicity tests (48h LC₅₀) and algal growth inhibition (OECD 201).
- Photodegradation : Expose to simulated sunlight (λ >290 nm) and track degradation products via LC-MS .
Q. How can biocatalytic synthesis routes improve yield and sustainability compared to traditional methods?
- Answer : Enzymatic approaches (e.g., immobilized lipases or transaminases) reduce waste and energy use. Key parameters:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
